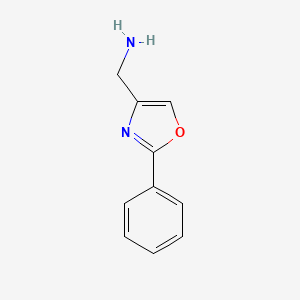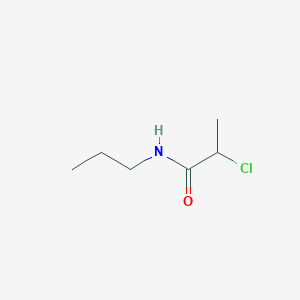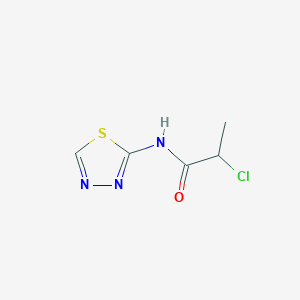
(2-Phenyloxazol-4-yl)methanamine
Overview
Description
(2-Phenyloxazol-4-yl)methanamine, also known as 4-(aminomethyl)-2-phenyloxazole hydrochloride, is a chemical compound with the molecular formula C10H10N2O . It has a molecular weight of 174.1992 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2 . The compound’s structure includes a phenyl group attached to an oxazole ring, which is further connected to a methanamine group .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 174.2 . It is recommended to be stored at a temperature of 28°C .
Scientific Research Applications
Catalytic Applications : A study by Karabuğa et al. (2015) explores the use of (4-Phenylquinazolin-2-yl)methanamine, a related compound, in catalyzing transfer hydrogenation reactions. This research highlights its efficacy in achieving high conversions and turnover frequencies in the hydrogenation of acetophenone derivatives (Şemistan Karabuğa, S. Bars, Idris Karakaya, S. Gümüş, 2015).
Synthesis of Novel Compounds : Younas et al. (2014) describe the synthesis of N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, showcasing the potential of (2-Phenyloxazol-4-yl)methanamine derivatives in creating new chemical entities (Aouine Younas, El Hallaoui Abdelilah, Alami Anouar, 2014).
Antimicrobial Activities : Thomas et al. (2010) investigated a series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives, revealing their moderate to very good antibacterial and antifungal activities. This research underscores the potential of this compound derivatives in developing new antimicrobial agents (K D Thomas, Airody Vasudeva Adhikari, N Suchetha Shetty, 2010).
Photocytotoxicity and Cellular Imaging : Basu et al. (2014) synthesized Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, demonstrating their unprecedented photocytotoxicity in red light and potential for cellular imaging. This work is indicative of the applicability of this compound derivatives in cancer research and diagnostic imaging (Uttara Basu, Ila Pant, I. Khan, A. Hussain, P. Kondaiah, A. Chakravarty, 2014).
Anticancer Agents Development : Panathur et al. (2013) focused on the development of new potential anticancer leads using structures that combine indole and substituted triazole, leading to the creation of 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives. These compounds showed potent growth inhibitory action against treated cancer cell lines, highlighting the potential of this compound derivatives in anticancer drug development (Naveen Panathur, U. Dalimba, P. V. Koushik, Mallika Alvala, P. Yogeeswari, D. Sriram, Vijith Kumar, 2013).
Mechanism of Action
- The primary target of this compound is not explicitly mentioned in the available literature. However, we know that it belongs to the oxazole and pyrimidine classes, which are associated with antifungal activity .
- Oxazole derivatives often inhibit enzymes or interfere with cell membrane integrity .
- Pyrimidine derivatives may affect nucleic acid synthesis or other metabolic pathways .
Target of Action
Mode of Action
Biochemical Pathways
Properties
IUPAC Name |
(2-phenyl-1,3-oxazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYFPQIRGGHIHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649890 | |
| Record name | 1-(2-Phenyl-1,3-oxazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408352-90-9 | |
| Record name | 1-(2-Phenyl-1,3-oxazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-Cyanophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1370611.png)


![4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid](/img/structure/B1370614.png)
![{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1370615.png)
![3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1370618.png)


![4-[2-(4,4-Difluoropiperidin-1-yl)-ethyl]-phenylamine](/img/structure/B1370625.png)

![4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid](/img/structure/B1370627.png)
![methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1370628.png)
